6-Oxo-ethinylestradiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAUDUBRNENFJ-VCNAKFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191417 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-18-5 | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-ethinylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-OXO-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Chemical Transformation
Controlled Synthesis of 6-Oxo-ethinylestradiol
The controlled synthesis of this compound, often referred to as 6-keto-ethinylestradiol, is a multi-step process that leverages the chemical reactivity of related steroid structures. Research in this area has focused on developing efficient synthetic routes to obtain this compound for use as a reference standard in pharmaceutical analysis and for further scientific investigation.
Novel Synthetic Routes and Reaction Mechanisms
A notable synthetic pathway to this compound involves the oxidation of 6-keto-norethindrone acetate (B1210297) (6-keto NA). nih.gov This method highlights a transformation within the steroid's B-ring. The synthesis of the precursor, 6-keto NA, is achieved through the oxidation of the heteroannular 3,5-dienyl acetate derivative of norethindrone (B1679910) acetate (NA). nih.gov
The reaction sequence can be summarized as follows:
Formation of 6-keto-norethindrone acetate (6-keto NA): Norethindrone acetate is first converted to its 3,5-dienyl acetate derivative. Subsequent oxidation of this intermediate leads to the formation of 6-keto NA, alongside 6α-hydroxy and 6β-hydroxy NA. nih.gov
Oxidation of 6-keto NA to this compound: The resulting 6-keto NA serves as the direct precursor to this compound. Oxidation of 6-keto NA yields a mixture of products, including 6α-hydroxy-ethinylestradiol, 6β-hydroxy-ethinylestradiol, and the desired this compound (6-keto-EE). nih.gov
While the specific reagents and detailed mechanistic steps for the final oxidation are not fully elaborated in preliminary reports, it is understood to involve the introduction of a ketone functional group at the C6 position of the ethinylestradiol steroid scaffold.
| Precursor | Product | Key Transformation |
| Norethindrone Acetate (NA) | 6-keto-norethindrone acetate (6-keto NA) | Oxidation of the 3,5-dienyl acetate derivative |
| 6-keto-norethindrone acetate (6-keto NA) | This compound | Oxidation |
Preparation of Functionalized Derivatives for Research Applications
The synthesis of this compound is often part of a broader effort to prepare a suite of related oxidative transformation products of ethinylestradiol. These functionalized derivatives are crucial as reference materials for the analytical testing of pharmaceutical products to ensure their purity and stability. nih.gov The synthesis of 6α-hydroxy-ethinylestradiol and 6β-hydroxy-ethinylestradiol alongside this compound provides a clear example of preparing a set of closely related, functionalized derivatives for such research and quality control purposes. nih.gov
Oxidative Formation from Parent Steroids
This compound can also be formed through the oxidative degradation of its parent compound, ethinylestradiol. This transformation is of significant interest in understanding the metabolic fate and environmental degradation of this widely used synthetic estrogen.
Characterization of Degradation Pathways of Ethinylestradiol
The degradation of ethinylestradiol, particularly through oxidative processes, has been a subject of extensive study. The phenolic A-ring of the ethinylestradiol molecule is particularly susceptible to oxidation. hkmu.edu.hk Electrochemical degradation studies have shown that radical agents readily oxidize this ring, leading to the formation of various hydroxylated and halogenated transformation products, as well as ring-opening products. hkmu.edu.hkmdpi.com
Metabolic studies in humans have identified that 2-hydroxylation is a major oxidative reaction for ethinylestradiol. researchgate.net However, hydroxylation at other positions, including the C6 position, is also a recognized metabolic pathway, which can lead to the formation of 6-hydroxy derivatives and subsequently this compound.
| Degradation Process | Primary Site of Attack | Resulting Products |
| Electrochemical Oxidation | Phenolic A-ring | Hydroxylated and halogenated derivatives, ring-opening products |
| Metabolic Oxidation (Human) | 2-position of A-ring | 2-hydroxy-ethinylestradiol |
| Metabolic Oxidation | 6-position of B-ring | 6-hydroxy-ethinylestradiol |
Elucidation of Specific Oxidative Transformation Mechanisms
The precise chemical mechanisms leading to the formation of this compound from ethinylestradiol are complex and can occur through various pathways. In biological systems, the oxidation is often catalyzed by cytochrome P450 enzymes. researchgate.net The formation of a ketone at the C6 position likely proceeds through an intermediate alcohol (6-hydroxy-ethinylestradiol).
The proposed mechanism involves an initial hydroxylation at the C6 position, followed by oxidation of the resulting secondary alcohol to a ketone. This two-step process is a common biochemical transformation for the introduction of a keto group onto a steroid ring.
Further research is needed to fully elucidate the specific enzymes and reaction conditions that favor the formation of this compound over other oxidative degradation products.
Biochemical Metabolism and Biotransformation
Enzymatic Pathways Leading to 6-Oxo-Steroid Formation
The formation of 6-oxo-ethinylestradiol is a two-step process initiated by hydroxylation, followed by oxidation. The primary enzymes involved in the initial hydroxylation are members of the cytochrome P450 superfamily, while the subsequent oxidation is likely carried out by other oxidoreductases.
The oxidative metabolism of ethinylestradiol is predominantly mediated by cytochrome P450 (CYP) enzymes. While 2-hydroxylation is the main metabolic fate, hydroxylation at other positions, including C6, also occurs.
While the focus of many studies has been on 2-hydroxylation, the formation of other hydroxylated metabolites, including those at the 6-position, has been acknowledged. However, hydroxylation at the C6 and C7 positions of ethinylestradiol by human liver microsomes is considered a minor metabolic pathway compared to the extensive metabolism at the C2 and C4 positions.
Although direct evidence pinpointing the specific CYP isoforms responsible for 6-hydroxylation of ethinylestradiol is limited, it is plausible that the same enzymes involved in other hydroxylations, such as CYP3A4 and potentially members of the CYP1A and CYP2B families, may play a role, albeit to a lesser extent. The contribution of each isoform to the formation of 6-hydroxy-ethinylestradiol has not been definitively quantified.
Following the initial CYP-mediated 6-hydroxylation of ethinylestradiol to form 6-hydroxy-ethinylestradiol, a subsequent oxidation step is required to yield this compound. This conversion of a hydroxyl group to a ketone is characteristic of the activity of oxidoreductases, specifically hydroxysteroid dehydrogenases (HSDs).
HSDs are a class of enzymes that play a crucial role in the metabolism and pre-receptor regulation of steroid hormones by catalyzing the interconversion of hydroxysteroids and ketosteroids. nih.gov These enzymes can function as either reductases or dehydrogenases, depending on the specific enzyme, substrate, and cofactor availability. While the involvement of HSDs in the metabolism of endogenous steroids is well-established, their specific role in the catabolism of synthetic steroids like ethinylestradiol, and particularly in the formation of 6-oxo metabolites, is less characterized. It is hypothesized that a specific HSD may be responsible for the oxidation of 6-hydroxy-ethinylestradiol to this compound, though direct experimental evidence for this specific reaction in human tissues is not yet available.
In Vitro Studies of Metabolic Conversion
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of ethinylestradiol. These studies have consistently shown that while 2-hydroxylation is the predominant metabolic pathway, other hydroxylated metabolites are also formed.
One study investigating the metabolism of ethinylestradiol in human liver microsomes found that hydroxylation at ring B (which includes the C6 position) is of minor importance, accounting for only 4-5% of the oxidation compared to that of ring A (C2 and C4 positions). The formation of 6α-hydroxy-ethinylestradiol as a metabolite of ethinylestradiol in humans has been tentatively identified in these in vitro systems.
The table below summarizes the relative rates of hydroxylation at different positions of ethinylestradiol in human liver microsomes, highlighting the minor contribution of the 6-hydroxylation pathway.
| Metabolic Pathway | Relative Rate of Formation |
| 2-Hydroxylation | Major |
| 4-Hydroxylation | Minor |
| 6/7-Hydroxylation | Minor (4-5% of Ring A oxidation) |
It is important to note that while these studies confirm the formation of 6-hydroxylated intermediates, the direct in vitro conversion to this compound is not as well documented. The chemical synthesis of 6-keto-ethinylestradiol has been described for use as a reference standard in analytical studies, which supports its existence as a potential metabolite. worthington-biochem.com
Hypothetical Metabolic Intermediates and Products
The formation of this compound from its parent compound, ethinylestradiol, is believed to proceed through a key metabolic intermediate, 6-hydroxy-ethinylestradiol. This intermediate is formed via the action of cytochrome P450 enzymes.
The proposed metabolic pathway is as follows:
Ethinylestradiol is first hydroxylated at the C6 position by a CYP450 enzyme, resulting in the formation of 6-hydroxy-ethinylestradiol . This intermediate can exist as one of two stereoisomers: 6α-hydroxy-ethinylestradiol or 6β-hydroxy-ethinylestradiol.
The 6-hydroxy-ethinylestradiol intermediate is then further oxidized by an oxidoreductase, likely a hydroxysteroid dehydrogenase, to form the final product, This compound .
This proposed pathway is based on the known principles of steroid metabolism, where hydroxylation is a common phase I reaction, often followed by oxidation to a more polar ketone. While the existence of 6-hydroxy-ethinylestradiol as a metabolite has been suggested by in vitro studies, the complete pathway, including the specific enzymes involved in each step and the stereochemistry of the intermediates, requires further investigation for definitive confirmation in human metabolism.
Degradation, Stability, and Environmental Persistence
Chemical Stability Under Varied Conditions
The stability of 6-Oxo-ethinylestradiol is influenced by various environmental factors, particularly oxidative conditions. While specific data on its stability under a wide range of conditions are limited, its formation as an oxidative byproduct of ethinylestradiol provides insights into its reactivity.
This compound has been identified as an oxidative transformation product of ethinylestradiol (EE2). The oxidation of ethinylestradiol can lead to the formation of several products, including 6α-hydroxy-ethinylestradiol, 6β-hydroxy-ethinylestradiol, and 6-keto-ethinylestradiol (this compound). Further oxidation of 6-keto-ethinylestradiol can also occur, leading to other derivatives. nih.gov
Electrochemical advanced oxidation processes (eAOPs) have been shown to degrade ethinylestradiol, with the phenolic A-ring being readily oxidized. This process can lead to the formation of hydroxylated and halogenated transformation products, as well as ring-opening products. nih.govresearchgate.net While these studies focus on the parent compound, they suggest that the aromatic A-ring of this compound would also be susceptible to oxidative attack, potentially leading to a variety of degradation products.
The table below summarizes the oxidative transformation products identified from ethinylestradiol, which includes this compound.
Interactive Data Table: Oxidative Transformation Products of Ethinylestradiol
| Precursor Compound | Oxidative Product | Reference |
|---|---|---|
| Ethinylestradiol | 6α-hydroxy-ethinylestradiol | nih.gov |
| Ethinylestradiol | 6β-hydroxy-ethinylestradiol | nih.gov |
| Ethinylestradiol | 6-Keto-ethinylestradiol | nih.gov |
| 6-Keto-ethinylestradiol | 6α-hydroxy-ethinylestradiol | nih.gov |
| 6-Keto-ethinylestradiol | 6β-hydroxy-ethinylestradiol | nih.gov |
The hydrolysis of steroid derivatives is a key degradation pathway. In general, the hydrolysis of a ketone, such as the 6-oxo group in this compound, involves the addition of water across the carbonyl group to form a geminal diol. This reaction is often reversible and the equilibrium typically favors the ketone form. nih.gov
For steroidal esters, enzymatic hydrolysis can occur, converting them to the corresponding free steroids. usda.gov While this compound itself does not have an ester group for direct hydrolysis, this pathway is relevant for its potential precursors or derivatives. The hydrolysis of the A-ring in steroids is a critical step in their degradation. For instance, anaerobic degradation of some steroids involves the hydrolytic cleavage of the A-ring. nih.gov
The phenolic A-ring is a crucial structural feature for the activity of many steroids. nih.gov Its modification through processes like hydrolysis can significantly alter the compound's properties.
Environmental Fate and Bioremediation of Steroidal Compounds
The environmental fate of steroidal compounds like this compound is determined by a combination of biotic and abiotic processes. Their persistence and potential for bioremediation are key areas of research.
Microbial activity plays a significant role in the degradation of steroidal estrogens in the environment. Bacteria, in particular, are capable of transforming and degrading these compounds. mdpi.com The aerobic degradation of estrogens often proceeds via the 4,5-seco pathway, which involves the cleavage of the A-ring. nih.gov One of the initial steps in the microbial degradation of 17α-ethinylestradiol by some bacteria is the oxidation of the C-17 position to form a ketone, estrone (B1671321) (E1). nih.gov This is followed by hydroxylation and ketonization at other positions and eventual cleavage of the steroid rings. nih.gov
While specific studies on the microbial degradation of this compound are scarce, the known pathways for ethinylestradiol and other steroids provide a framework for its likely fate. The presence of the 6-oxo group may influence the rate and pathway of microbial attack. Some bacterial strains, such as Rhodococcus sp., have been shown to be effective in degrading 17β-estradiol. usda.gov
The table below outlines some of the key microbial degradation steps for related steroidal compounds.
Interactive Data Table: Microbial Degradation of Steroidal Estrogens
| Substrate | Transformation | Key Enzymes/Pathways | Reference |
|---|---|---|---|
| 17α-ethinylestradiol | Oxidation to Estrone (E1) | Oxidation at C-17 | nih.gov |
| Estrone (E1) | Hydroxylation and Ketonization | - | nih.gov |
| Estrone (E1) | Cleavage of B-ring | 4,5-seco pathway | nih.gov |
| 17β-estradiol | Dehydrogenation to Estrone (E1) | Dehydrogenation at C-17 | usda.gov |
| 17β-estradiol | Hydroxylation of A-ring | - | usda.gov |
The persistence of steroidal compounds in the environment is a significant concern. Ethinylestradiol is known to be persistent in surface and groundwaters, with a half-life that can be up to 108 days in lake water. researchgate.net Its hydrophobic nature leads to absorption by organic matter and concentration in sediments. researchgate.net
Factors influencing persistence include the compound's chemical structure, microbial activity, and the physicochemical properties of the soil and water. usda.gov
Receptor Interactions and Structure Activity Relationships Sar
Estrogen Receptor Binding Affinity and Selectivity (ERα, ERβ)
Direct experimental data quantifying the binding affinity of 6-Oxo-ethinylestradiol for the two main estrogen receptor subtypes, ERα and ERβ, is not available in the reviewed scientific literature. To understand its potential binding profile, a comparative analysis with structurally related compounds is necessary.
Ethinylestradiol, the parent compound, is known to be a potent binder of both ERα and ERβ. The introduction of an oxo group at the C-6 position of the steroid nucleus would be expected to alter the electronic and steric properties of the molecule, which in turn would influence its interaction with the ligand-binding pockets of the estrogen receptors.
Interactive Data Table: Estrogen Receptor Binding Affinity (Hypothetical)
| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |
| This compound | Data Not Available | Data Not Available |
| Ethinylestradiol | High | High |
| Estradiol (B170435) | 100% | 100% |
This table is presented for illustrative purposes to highlight the lack of available data for this compound.
Influence of the 6-Oxo Moiety on Steroid-Receptor Interactions
The introduction of a ketone (oxo) group at the C-6 position of the steroidal A-ring introduces a polar, electron-withdrawing feature. This modification can have several consequences for receptor binding:
Steric Hindrance: The bulk of the oxygen atom could create steric clashes within the ligand-binding pocket of the estrogen receptor, potentially reducing binding affinity compared to the unsubstituted parent compound.
Altered Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in the receptor's binding site. However, it could also disrupt the existing hydrogen bond network that is optimal for the binding of ethinylestradiol.
Electronic Effects: The electron-withdrawing nature of the oxo group can influence the electron density of the aromatic A-ring, which is a critical pharmacophore for estrogen receptor binding. This alteration could impact the key π-π stacking interactions with aromatic amino acid residues in the receptor.
Comparative Structure-Activity Profiling with Ethinylestradiol and Analogues
A comparative structure-activity relationship (SAR) analysis is essential to contextualize the potential activity of this compound.
Ethinylestradiol: The 17α-ethynyl group of ethinylestradiol is known to enhance its metabolic stability and oral bioavailability compared to estradiol. This feature is retained in this compound.
Other 6-Substituted Estrogens: Studies on other 6-substituted estradiol and estrone (B1671321) analogs have shown that the nature, size, and stereochemistry of the substituent at this position can significantly impact estrogenic activity, with some derivatives exhibiting reduced or altered receptor binding and functional activity.
Interactive Data Table: Comparative Profiling (Hypothetical)
| Compound | Key Structural Feature | Expected Impact on Receptor Interaction (Relative to Ethinylestradiol) |
| This compound | 6-Oxo group | Unknown; potentially altered binding affinity and functional activity |
| Ethinylestradiol | Unsubstituted at C-6 | High affinity agonist |
| 6α-Hydroxyestradiol | 6α-Hydroxyl group | Generally lower affinity than estradiol |
| 6-Ketoestrone | 6-Oxo group on estrone backbone | Reduced estrogenic activity |
This table provides a hypothetical comparison based on general SAR principles and highlights the need for empirical data.
In Vitro Biochemical and Cellular Studies
Effects on Cellular Proliferation in Model Systems (e.g., Breast Cancer Cell Lines)
There is no specific data available in the reviewed scientific literature detailing the effects of 6-Oxo-ethinylestradiol on the cellular proliferation of breast cancer cell lines or other model systems. Studies on the parent compound, ethinylestradiol, consistently show a stimulatory effect on the proliferation of ER+ breast cancer cells. uzh.chnih.gov
Enzyme Inhibition or Activation Studies (Beyond Metabolic Enzymes)
No research studies were identified that investigated the inhibitory or activating effects of this compound on non-metabolic enzymes.
Investigation of Molecular Targets and Signaling Pathways
While it can be hypothesized that this compound, as a derivative of ethinylestradiol, may interact with estrogen receptors, there is no direct experimental evidence from the reviewed literature to confirm its specific molecular targets or the signaling pathways it may modulate. The primary molecular target for estrogenic compounds is the estrogen receptor, which governs downstream signaling related to cell proliferation and survival. researchgate.net
Computational and Theoretical Chemistry
Quantum Chemical Characterization of Molecular Structure and Reactivity
Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, structure, and chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like 6-Oxo-ethinylestradiol, DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies.
The introduction of a ketone (oxo) group at the C6 position of the ethinylestradiol steroid skeleton significantly alters the molecule's electronic landscape. mdpi.com This modification introduces a polar carbonyl group and changes the geometry of the B-ring of the steroid nucleus. DFT calculations would be essential to precisely model these changes.
Key applications for this compound would include:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths and angles, particularly around the modified B-ring.
Electronic Property Prediction: Calculating the dipole moment and the distribution of electron density across the molecule. The electron-withdrawing nature of the 6-oxo group is expected to create a region of partial positive charge on the C6 carbon and partial negative charge on the oxygen, influencing intermolecular interactions.
Thermodynamic Parameters: Predicting thermodynamic properties such as the standard enthalpy, entropy, and Gibbs free energy of formation. nih.gov
Table 1: Predicted Impact of 6-Oxo Group on Ethinylestradiol Properties (Theoretical) This table is illustrative and based on general chemical principles, not on specific published data for this compound.
| Molecular Property | Ethinylestradiol (Parent) | This compound (Predicted Change) | Rationale |
|---|---|---|---|
| Polarity | Moderately Polar | Increased Polarity | Introduction of a polar C=O bond. |
| Electron Density | High density on A-ring (phenol) and ethynyl group. | Redistribution of electron density, with a significant increase around the C6-oxygen. | The oxygen atom of the oxo group is highly electronegative. |
| Reactivity of B-Ring | Relatively non-reactive. | Increased electrophilicity at C6. | The carbonyl carbon is susceptible to nucleophilic attack. |
| Hydrogen Bonding | Acts as H-bond donor (OH groups) and acceptor (OH oxygen). | Increased H-bond acceptor capability. | The lone pairs on the carbonyl oxygen can accept hydrogen bonds. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.orglibretexts.org The energy and shape of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction.
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. For this compound, the HOMO is likely to be concentrated on the electron-rich phenolic A-ring, similar to other estrogens.
LUMO (Lowest Unoccupied Molecular Orbital): This is the "electron-accepting" orbital. The introduction of the electron-withdrawing 6-oxo group would be expected to lower the energy of the LUMO and likely localize it near the carbonyl function, making this part of the molecule more susceptible to receiving electrons. rsc.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and thus more reactive. DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net
Molecular Modeling and Simulation of Biological Interactions
To understand how this compound might function in a biological system, molecular modeling techniques are used to simulate its interaction with protein targets like receptors and enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as an enzyme or protein) to form a stable complex. nih.govsamipubco.commdpi.com The primary goal is to predict the binding mode and affinity of the ligand.
For this compound, key targets for docking studies would include nuclear hormone receptors like the estrogen receptors (ERα and ERβ) and enzymes involved in steroid metabolism. The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy.
The addition of the 6-oxo group provides an additional point of interaction—a hydrogen bond acceptor—which could significantly alter the binding profile compared to the parent ethinylestradiol. mdpi.com Docking simulations would reveal whether this new group forms favorable interactions with amino acid residues in the receptor's binding pocket or introduces steric hindrance that weakens the interaction.
Table 2: Potential Interactions of this compound in a Receptor Binding Site This table is a hypothetical representation of docking results based on known estrogen receptor interactions.
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| 3-Hydroxyl (A-Ring) | Hydrogen Bond (Donor/Acceptor) | Glu, Arg, His |
| 17α-Ethynyl | Hydrophobic / van der Waals | Leu, Phe, Met |
| 17β-Hydroxyl | Hydrogen Bond (Donor/Acceptor) | His, Thr |
| Steroid Core | Hydrophobic / van der Waals | Ala, Leu, Ile, Val |
| 6-Oxo Group | Hydrogen Bond (Acceptor) | Asn, Gln, Ser, Thr |
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govudel.edu MD simulations apply the laws of classical mechanics to model the movements and interactions of every atom in the system, including the protein, the ligand, and surrounding solvent molecules (typically water). diva-portal.org
An MD simulation of a this compound-receptor complex would start with the best-docked pose. The simulation would then reveal:
Stability of the Binding Pose: Whether the initial docked orientation is stable over a period of nanoseconds to microseconds.
Conformational Changes: How the protein and ligand adjust their shapes to accommodate each other for optimal binding.
Role of Water Molecules: The role of individual water molecules in mediating interactions between the ligand and the protein.
Binding Free Energy: More accurate calculations of binding free energy can be performed, providing a better estimate of binding affinity.
These simulations are computationally intensive but provide invaluable information on the flexibility and stability of the ligand-protein interaction, which is crucial for understanding its biological function. nih.gov
Advanced Analytical Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and quantifying 6-Oxo-ethinylestradiol, often in the presence of the parent compound, ethinylestradiol, and other related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, leveraging the compound's nonpolar steroid backbone. The separation is achieved on a stationary phase like a C18 column, which separates compounds based on their hydrophobicity.
A gradient elution method is often developed to ensure adequate separation from ethinylestradiol and other potential impurities. bepls.comresearchgate.net The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol. semanticscholar.orgomicsonline.org The gradient involves changing the proportion of the organic solvent over time to effectively elute compounds with varying polarities. Detection is typically performed using a UV detector, with monitoring at wavelengths around 210 nm or 215 nm, where the phenylic chromophore of the steroid exhibits strong absorbance. bepls.comresearchgate.net The retention time for this compound will differ from that of ethinylestradiol due to the increased polarity imparted by the C6-keto group.
| Parameter | Typical Conditions | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase A | Acetonitrile/Water mixture or Phosphate Buffer | researchgate.netsemanticscholar.org |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Elution | Gradient | bepls.comresearchgate.net |
| Flow Rate | 1.0 - 1.3 mL/min | researchgate.netomicsonline.org |
| Column Temperature | 30 - 40 °C | bepls.comresearchgate.net |
| Detection | UV at 210 - 245 nm | bepls.comomicsonline.org |
Development of Related Substance Methods
The development of analytical methods to detect and quantify related substances, such as this compound in ethinylestradiol samples, is critical for quality control in pharmaceutical manufacturing. These methods must be highly specific, sensitive, and accurate, developed and validated according to International Council for Harmonisation (ICH) guidelines. bepls.comsemanticscholar.org
The process begins with forced degradation studies, where the parent drug substance (ethinylestradiol) is exposed to stress conditions like acid, base, oxidation, heat, and light. semanticscholar.org This helps to generate potential degradation products, including this compound, and ensures the analytical method can separate them from the main compound.
Method validation involves demonstrating specificity by showing that the peaks of the impurities are well-resolved from the main peak and from each other. researchgate.net Linearity is established by analyzing a series of solutions with known concentrations of this compound to prove that the detector response is proportional to the concentration. semanticscholar.org Accuracy is confirmed through recovery studies, where a known amount of this compound is added to a sample and the method's ability to measure it accurately is assessed. bepls.com Precision (repeatability and intermediate precision) is evaluated by performing multiple analyses of the same sample to demonstrate the consistency of the results. bepls.comijcpa.in The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also determined to define the sensitivity of the method for trace-level impurities. semanticscholar.orghumanjournals.com
Spectroscopic Methods for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
The ¹H NMR spectrum would show characteristic signals for the ethynyl proton, the aromatic protons on the A-ring, and the various aliphatic protons of the steroid skeleton. The introduction of the keto group at the C6 position significantly influences the chemical shifts of nearby protons, particularly those at C5 and C7, compared to the spectrum of ethinylestradiol. nih.gov These protons would experience a downfield shift due to the electron-withdrawing effect of the carbonyl group.
In the ¹³C NMR spectrum, the most telling signal for this compound would be the resonance of the carbonyl carbon (C6), which would appear significantly downfield, typically in the range of 190-220 ppm. The carbons of the ethynyl group (C20 and C21) would also have characteristic shifts. qub.ac.uk Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all proton and carbon signals definitively and confirm the connectivity of the atoms within the molecule.
| Nucleus | Expected Chemical Shift Region (ppm) | Key Features |
| ¹H | 0.8 - 3.0 | Aliphatic protons (steroid core) |
| ¹H | ~2.6 | Ethynyl proton (-C≡CH) |
| ¹H | 6.5 - 7.5 | Aromatic protons (A-ring) |
| ¹³C | 10 - 70 | Aliphatic carbons (steroid core) |
| ¹³C | ~75, ~85 | Ethynyl carbons (-C≡CH) |
| ¹³C | 110 - 160 | Aromatic & Phenolic carbons (A-ring) |
| ¹³C | 190 - 220 | Carbonyl carbon (C6=O) |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of this compound is C₂₀H₂₂O₃, giving it a molecular weight of approximately 310.39 g/mol . nih.gov
When coupled with liquid chromatography (LC-MS), this technique provides high sensitivity and selectivity for detecting the compound in complex mixtures. nih.gov Electrospray ionization (ESI) is a common ionization technique used for steroid analysis, often in negative ion mode to deprotonate the phenolic hydroxyl group. lcms.cz High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation. The fragmentation would likely involve losses of water (H₂O), carbon monoxide (CO), and portions of the steroid rings, providing structural information that differentiates it from ethinylestradiol and other related substances. nih.govresearchgate.net
| Technique | Information Provided |
| LC-MS | Separation and detection with high sensitivity and selectivity. nih.gov |
| High-Resolution MS (HRMS) | Precise molecular weight determination and elemental composition confirmation. |
| Tandem MS (MS/MS) | Structural information from characteristic fragmentation patterns. lcms.cz |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides valuable information that complements data from NMR and MS.
The spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp band around 3300 cm⁻¹ would correspond to the stretching vibration of the ethynyl C-H bond. Broad absorption in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the phenolic and tertiary hydroxyl groups. scispace.com Aromatic C-H and C=C stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1610-1450 cm⁻¹ regions, respectively. researchgate.net
Crucially, the presence of the carbonyl group at the C6 position would be confirmed by a strong, sharp absorption band in the region of 1725-1705 cm⁻¹, which is characteristic of a six-membered ring ketone. This C=O stretch is a key diagnostic peak that distinguishes this compound from ethinylestradiol. chemicalbook.com
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol, Phenol) | 3500 - 3200 | Broad |
| C-H Stretch (Ethynyl) | ~3300 | Sharp, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C≡C Stretch (Ethynyl) | 2140 - 2100 | Sharp, Weak to Medium |
| C=O Stretch (Ketone) | 1725 - 1705 | Sharp, Strong |
| C=C Stretch (Aromatic) | 1610 - 1450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
